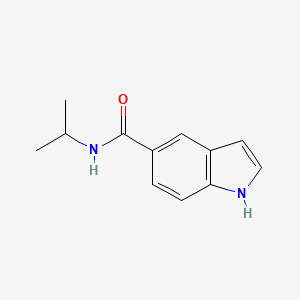

N-isopropyl-1H-indole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yl-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8(2)14-12(15)10-3-4-11-9(7-10)5-6-13-11/h3-8,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVDVBQSPSAUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Diverse Biological Landscape of Indole-5-Carboxamide Derivatives: A Technical Guide

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, allows it to mimic peptide structures and interact with a wide array of biological targets, including enzymes and receptors.[3][4] Among the vast library of indole-containing molecules, derivatives featuring a carboxamide group at the 5-position have garnered significant attention for their broad and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of indole-5-carboxamide derivatives, focusing on their anticancer, enzyme inhibitory, antimicrobial, and antiviral properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer and Antiproliferative Activity

Indole-5-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Dual EGFR and CDK2 Inhibition

A significant number of indole-carboxamide derivatives function as inhibitors of critical protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation; its mutation or amplification is common in various cancers.[5] CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.

Newly synthesized 5-substituted-indole-2-carboxamides have demonstrated potent, dual inhibitory action against both EGFR and CDK2.[6] For instance, compounds 5i and 5j from one study were identified as powerful dual inhibitors.[6] Another series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also showed potent inhibition against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, which is crucial for overcoming drug resistance.[7] Compounds 5f and 5g in this series were particularly effective against the resistant T790M mutant.[7]

The antiproliferative effects of these compounds often lead to the induction of apoptosis (programmed cell death). This is frequently mediated through the activation of caspases, such as caspase-3 and caspase-8, and an increase in the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl2.[7] Furthermore, some derivatives have been shown to increase levels of Cytochrome C, a key event in initiating the intrinsic apoptosis pathway.[8]

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9][10] 7-Azaindole-1-carboxamides have been designed as a new class of potent PARP-1 inhibitors.[11] A selected compound from this class, 1l (ST7710AA1) , not only showed significant PARP inhibition but also demonstrated the ability to bypass multidrug resistance mediated by P-glycoprotein (Pgp).[11] In animal models, this compound exhibited antitumor effects comparable to the approved PARP inhibitor Olaparib but at a lower dose.[11]

Quantitative Data: Antiproliferative and Enzyme Inhibitory Activity

The following tables summarize the quantitative biological data for representative indole-carboxamide derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Indole-Carboxamide Derivatives

| Compound | Target(s) | Cell Line(s) | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|---|

| 5f | EGFRWT/EGFRT790M | Multiple | Mean GI50 | 29 nM | [7] |

| 5g | EGFRWT/EGFRT790M | Multiple | Mean GI50 | 31 nM | [7] |

| 5j | EGFR/CDK2 | Multiple | Mean GI50 | 37 nM | [6] |

| 5i | EGFR/CDK2 | Multiple | Mean GI50 | 49 nM | [6] |

| Primaquine-Indole Carboxamide 2 | ROS Generation | LNCaP, MDA-MB-453 | IC50 | 8.7 - 28.5 µM | [12][13] |

| Thiazolyl-indole-2-carboxamide 6i | Multitarget | MCF-7 | IC50 | 6.10 µM | [14] |

| Thiazolyl-indole-2-carboxamide 6v | Multitarget | MCF-7 | IC50 | 6.49 µM |[14] |

Table 2: Kinase Inhibitory Activity of Indole-Carboxamide Derivatives

| Compound | Target Enzyme | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| 5f | EGFRT790M | IC50 | 9.5 nM | [7] |

| 5g | EGFRT790M | IC50 | 11.9 nM | [7] |

| 5h | CDK2 | IC50 | 11 nM | [8] |

| 5e | CDK2 | IC50 | 13 nM | [8] |

| Va | EGFR | IC50 | 71 nM | [5] |

| Va | BRAFV600E | IC50 | 77 nM |[5] |

Experimental Protocols

Antiproliferative MTT Assay:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated to allow the conversion of MTT into formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.[8]

Caspase-3 Assay:

-

Panc-1 human pancreatic cancer cells are treated with the test compounds.

-

After treatment, cell lysates are prepared.

-

The concentration of caspase-3 in the lysates is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

The results are expressed in pg/mL and compared to untreated controls and a positive control like staurosporine.[7]

PARP-1 Inhibition Assay:

-

The assay is typically performed using a commercial kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

-

The reaction is initiated in wells coated with histones and containing PARP-1 enzyme.

-

Test compounds at various concentrations are added to the wells.

-

The reaction is started by adding biotinylated NAD+.

-

After incubation, the wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.

-

A colorimetric HRP substrate is added, and the absorbance is measured to quantify PARP-1 activity.

-

IC50 values are calculated from the dose-response curves.[11]

Enzyme Inhibition

Beyond kinases involved in cancer, indole-5-carboxamide derivatives have been identified as highly potent and selective inhibitors of other key enzymes, such as Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH).

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, making it a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Indole-5-carboxamides have been discovered to be highly potent, selective, and reversible inhibitors of human MAO-B.[15]

Notably, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53, PSB-1410) demonstrated subnanomolar potency and high selectivity for MAO-B over the MAO-A isoform.[15] Computational docking studies suggest that these small molecules achieve their high potency by effectively interacting with the enzyme's binding site.[15]

Table 3: MAO-B Inhibitory Activity of Indole-5-Carboxamide Derivatives

| Compound | Target Enzyme | Activity Metric | Value | Selectivity (vs. MAO-A) | Reference(s) |

|---|---|---|---|---|---|

| PSB-1410 (53) | Human MAO-B | IC50 | 0.227 nM | >5700-fold | [15] |

| PSB-1491 (38a) * | Human MAO-B | IC50 | 0.386 nM | >25000-fold | [15] |

| PSB-1434 (30) * | Human MAO-B | IC50 | 1.59 nM | >6000-fold | [15] |

*Note: Compounds 38a and 30 are indazole-carboxamides, structurally related analogs included for comparison.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme that degrades the endocannabinoid anandamide, a lipid transmitter involved in pain, inflammation, and mood regulation.[16] Inhibiting FAAH increases anandamide levels, offering a therapeutic approach for pain and inflammatory conditions.[17][18] A series of (indolylalkyl)piperidine carbamates, which can be considered structural analogs of indole-carboxamides, were synthesized and tested for FAAH inhibition.[16] Structure-activity relationship studies revealed that the length of the alkyl spacer and substituents on the indole ring significantly affect activity.[16]

Experimental Protocols

MAO-B Enzyme Inhibition Assay (Amplex® Red Method):

-

The assay is based on the detection of H₂O₂ generated during the MAO-catalyzed oxidation of a substrate.

-

Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the inhibitor in a buffer solution.

-

The reaction is initiated by adding the Amplex® Red reagent, horseradish peroxidase, and the MAO substrate (e.g., p-tyramine).

-

The H₂O₂ produced reacts with the Amplex® Red reagent in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin.

-

Fluorescence is measured over time using a fluorescence microplate reader.

-

The rate of reaction is determined, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[19]

FAAH Inhibition Assay (Rat Brain Homogenate):

-

Rat brains are homogenized in an appropriate buffer.

-

The homogenate is incubated with the test compounds at various concentrations.

-

The reaction is started by adding a fluorescent substrate for FAAH.

-

The mixture is incubated at 37°C.

-

The reaction is stopped, and the fluorescence of the product is measured.

-

The inhibitory activity is calculated as the percentage decrease in fluorescence compared to a control without an inhibitor, and IC50 values are determined.[20]

Antimicrobial and Antiviral Activity

Antimicrobial Activity

Indole carboxamide derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[21][22] Studies have shown that these compounds can be as active as standard antibiotics like ampicillin against Staphylococcus aureus.[21][22] The position of substituents on the indole ring can influence the spectrum of activity; for example, indole carboxamides substituted at the 3-position showed better inhibition of Bacillus subtilis than those substituted at the 2-position.[22]

The minimum inhibitory concentration (MIC) values for some derivatives were found to be 20- to 100-fold lower than standard drugs against S. aureus, B. subtilis, and Escherichia coli.[21][22] Furthermore, α,ω-di(indole-3-carboxamido)polyamine derivatives have been developed that not only have intrinsic antimicrobial properties but also act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacteria.[23][24]

Table 4: Antimicrobial Activity of Indole-Carboxamide Derivatives

| Derivative Class/Compound | Target Organism(s) | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Indole Carboxamides | S. aureus, B. subtilis, E. coli | MIC | 1.56 - 12.5 µg/mL | [21][22] |

| Indole Carboxamides | Candida albicans | MIC | Better than standards | [21][22] |

| 13b (polyamine conjugate) | S. aureus, A. baumannii, C. neoformans | MIC | ≤ 0.28 µM | [23][24] |

| Indole-carboxamide 21 | M. tuberculosis (MDR/XDR strains) | MIC | 0.012 µM |[4] |

Antiviral Activity

The indole scaffold is present in many compounds with antiviral properties.[25] Specific indole carboxamide derivatives have been investigated for activity against viruses such as HIV, Hepatitis C Virus (HCV), and SARS-CoV-2. A 5,6-dihydroxyindole carboxamide derivative showed strong inhibitory activity against HIV-1 integrase with an IC50 of 1.4 µM.[26] Other indole derivatives have displayed high anti-HCV activity, with EC50 values in the sub-micromolar to low micromolar range.[25][26] More recently, indole derivatives have been explored as potential inhibitors of SARS-CoV-2, with some compounds effectively suppressing viral reproduction in cell culture.[27][28][29]

Table 5: Antiviral Activity of Indole-Carboxamide and Related Derivatives

| Derivative | Target Virus/Enzyme | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| 5,6-dihydroxyindole carboxamide | HIV-1 Integrase | IC50 | 1.4 µM | [26] |

| Indole-based compound | HIV-1 Fusion | EC50 | 0.2 µM | [30] |

| Indole methacrylate analog | Hepatitis C Virus (HCV) | EC50 | 1.1 µM | [25] |

| AMND-1OL-3 | SARS-CoV-2 | Therapeutic Action Coefficient | 88.5% | [27] |

| 6-bromo-indole derivative | SARS-CoV-2 | IC50 | 1.84 µM (1.06 µg/mL) |[28][29] |

Experimental Protocols

Antimicrobial Disc Diffusion Method:

-

A standardized inoculum of the test microorganism is swabbed uniformly across an agar plate.

-

Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plate is incubated under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[21][22]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

-

Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Plates are incubated for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]

Anti-SARS-CoV-2 Activity Assay (Vero Cell Culture):

-

Vero C1008 cells are seeded in 96-well plates.

-

The cells are infected with a known titer of SARS-CoV-2 virus.

-

After a period of viral adsorption, the inoculum is removed, and a medium containing serial dilutions of the test compound is added.

-

The plates are incubated for several days, and the cytopathic effect (CPE) of the virus is observed daily.

-

The antiviral activity is quantified, often by measuring the reduction in viral replication (e.g., using TCID50 assay) or by cell viability assays. The IC50 (50% inhibitory concentration) is then calculated.[28][29]

Conclusion and Future Outlook

Indole-5-carboxamide derivatives represent a versatile and highly valuable chemical scaffold in modern drug discovery. The breadth of their biological activities—spanning from potent and selective enzyme inhibition for cancer and neurodegenerative diseases to broad-spectrum antimicrobial and antiviral effects—highlights their immense therapeutic potential.[3][4] The ability to modify the indole core and the carboxamide moiety allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing these derivatives to enhance potency against drug-resistant targets, improve safety profiles, and explore novel mechanisms of action. The continued investigation into the structure-activity relationships and biological pathways modulated by these compounds will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of human diseases.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 10. onclive.com [onclive.com]

- 11. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 29. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

N-isopropyl-1H-indole-5-carboxamide: A Technical Guide on its Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-isopropyl-1H-indole-5-carboxamide, a molecule belonging to the versatile class of indole carboxamides. While specific historical data on the discovery of this exact compound is not prevalent in public literature, this document extrapolates from established chemical principles and the well-documented research on analogous structures to present its likely synthesis, potential biological significance, and relevant experimental protocols.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The functionalization of the indole ring, particularly with a carboxamide group at the 5-position, has yielded compounds with significant therapeutic potential, including anticancer, antimicrobial, and neurological activities.[1][4][5] The N-substituent on the indole ring and the substituent on the carboxamide nitrogen play crucial roles in modulating the pharmacological properties of these molecules. This guide focuses on the N-isopropyl derivative of 1H-indole-5-carboxamide, exploring its chemical synthesis and potential biological relevance based on the activities of structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a standard amide coupling reaction. This common and efficient method involves the activation of the carboxylic acid group of 1H-indole-5-carboxylic acid followed by its reaction with isopropylamine.

The most probable synthetic route is a one-step amide bond formation.

Caption: Proposed synthesis of this compound.

This protocol is adapted from established procedures for the synthesis of similar indole-5-carboxamides.[6][7]

-

Reaction Setup: To a solution of 1H-indole-5-carboxylic acid (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add isopropylamine (1.5 equivalents) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties (Predicted)

While experimental data for this specific compound is unavailable, its properties can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |

| LogP (Predicted) | ~2.5 |

Potential Biological Activities and Signaling Pathways

The indole-5-carboxamide scaffold is a versatile pharmacophore. Based on the biological activities of structurally similar compounds, this compound could be investigated for the following activities:

-

Monoamine Oxidase (MAO) Inhibition: Indole-5-carboxamides have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[8][9] Inhibition of MAO-B increases dopamine levels in the brain.

Caption: Potential MAO-B inhibition pathway.

-

Anticancer Activity: Several 5-substituted indole-2-carboxamides have demonstrated potent antiproliferative activity by targeting key signaling pathways in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.[4][5][10]

Caption: Potential dual inhibition of EGFR and CDK2 pathways.

Experimental Workflow for Biological Evaluation

A general workflow for assessing the potential biological activities of this compound is outlined below.

Caption: General workflow for biological evaluation.

Conclusion

This compound represents a synthetically accessible molecule within the broader class of indole carboxamides. While specific data on this compound is limited, the extensive research on its analogues suggests a strong potential for biological activity, particularly in the areas of neurodegenerative diseases and oncology. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the properties and therapeutic potential of this and related compounds. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of N-isopropyl-1H-indole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indole ring at various positions has led to the discovery of potent and selective modulators of diverse biological targets. The carboxamide moiety, particularly at the 5-position, is a common feature in many biologically active indole derivatives. This document explores the potential mechanism of action of N-isopropyl-1H-indole-5-carboxamide by examining the established activities of closely related indole-5-carboxamide analogs. These analogs have demonstrated activities ranging from enzyme inhibition to receptor modulation, suggesting several plausible pathways through which this compound might exert a biological effect.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally similar indole-5-carboxamide derivatives, several potential biological targets and mechanisms of action can be postulated for this compound. These include, but are not limited to, inhibition of enzymes such as Monoamine Oxidase B (MAO-B) and Na+/H+ exchangers, as well as potential interactions with other protein targets.

Monoamine Oxidase B (MAO-B) Inhibition

A notable activity of certain N-substituted indole-5-carboxamide derivatives is the inhibition of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.

A study on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrated potent and selective inhibition of human MAO-B. This suggests that the indole-5-carboxamide scaffold can be a basis for the development of MAO-B inhibitors. The N-substituent on the indole ring and the nature of the carboxamide group are critical for activity and selectivity.

| Compound | Target | IC50 (µM) | Ki (nM) | Selectivity Index (SI) vs MAO-A |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 | 94.52 | > 120 |

Table 1: Inhibitory activity of a related indole-5-carboxamide against MAO-B.[1]

References

Uncharted Territory: The Therapeutic Potential of N-isopropyl-1H-indole-5-carboxamide Remains Undefined

Despite a comprehensive review of available scientific literature, specific therapeutic targets, mechanisms of action, and associated biological data for the compound N-isopropyl-1H-indole-5-carboxamide (CAS No. 953029-91-9) remain elusive. While the broader class of indole carboxamides has shown significant promise in diverse therapeutic areas, this particular derivative is largely unexplored in publicly accessible research.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Research into various indole carboxamides has identified their potential in treating conditions ranging from cystic fibrosis to cancer and neurodegenerative diseases. These compounds have been shown to interact with a variety of biological targets, including the cystic fibrosis transmembrane conductance regulator (CFTR), the Na+/H+ exchanger, the bacterial protein MmpL3, RET kinase, 5-HT1 receptors, and monoamine oxidase B (MAO-B).

However, the specific N-isopropyl substitution at the 5-carboxamide position of the indole ring appears to be a novel structural variation with limited characterization in the public domain. While the synthesis of this compound has been documented in the context of creating libraries of chemical compounds for broader screening efforts, detailed biological evaluations and target identification studies for this specific molecule have not been published.

Our investigation into potential therapeutic applications for this compound did not yield any quantitative data, such as IC50 or Ki values, nor did it uncover any detailed experimental protocols or established signaling pathways associated with its activity. The absence of such data precludes the creation of a detailed technical guide as originally requested.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of indole carboxamides, a more fruitful avenue of investigation may lie with more extensively studied analogs. For instance, significant research has been conducted on indole-2-carboxamide and other N-substituted indole-5-carboxamide derivatives, for which a wealth of data on therapeutic targets, mechanisms of action, and experimental methodologies is available.

Further research is unequivocally needed to elucidate the pharmacological profile of this compound. High-throughput screening campaigns, target-based assays, and phenotypic screening approaches would be necessary first steps to uncover its potential therapeutic value. Until such studies are conducted and their results disseminated, the therapeutic targets of this specific indole carboxamide derivative will remain an open question in the field of medicinal chemistry.

N-isopropyl-1H-indole-5-carboxamide: A Technical Guide to Safety, Handling, and Hazard Evaluation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS). N-isopropyl-1H-indole-5-carboxamide is a research chemical, and a comprehensive, officially recognized MSDS is not publicly available. The information herein is compiled from data on structurally related compounds and general principles of chemical safety. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Introduction

This compound belongs to the diverse family of indole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2] As with any novel or specialized chemical, a thorough understanding of its potential hazards, safe handling procedures, and emergency response is critical for the safety of laboratory personnel and the integrity of research.

This technical guide provides a consolidated overview of the known and anticipated safety, handling, and toxicological properties of this compound, based on available data for the parent indole structure and related carboxamides.

Hazard Identification and Classification

While specific GHS classification for this compound is not established, data from the parent compound, indole-5-carboxamide, suggests the following potential hazards should be considered:

-

Acute Oral Toxicity: Harmful if swallowed.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

The indole nucleus itself is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious eye damage.[4] Therefore, this compound should be handled with care, assuming it possesses a similar hazard profile.

Physical and Chemical Properties

| Property | Value (for 1H-indole-5-carboxamide) | Reference |

| Molecular Formula | C9H8N2O | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Melting Point | 158 - 162 °C | [5] |

| XLogP3 | 0.9 | [3] |

Toxicological Information

Detailed toxicological studies on this compound have not been published. The toxicological profile is inferred from its parent compound, indole-5-carboxamide, and the general properties of indole derivatives.

| Hazard | Classification (inferred) | Reference |

| Acute Oral Toxicity | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [3] |

Handling and Storage

Safe handling and storage are paramount to minimizing exposure and ensuring the stability of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid inhalation of dust or fumes.[7]

-

Avoid contact with skin and eyes.[7]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from light and moisture.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if dust is present.[4]

-

Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocols

Synthesis of this compound

A plausible synthesis method for this compound involves the amidation of 1H-indole-5-carboxylic acid with isopropylamine. This protocol is adapted from a similar synthesis of N-phenyl-1H-indole-5-carboxamide.[10]

Materials:

-

1H-indole-5-carboxylic acid

-

Isopropylamine

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Stirring bar

-

Round bottom flask

-

Standard laboratory glassware

Procedure:

-

To a round bottom flask containing a stirring bar, add 1H-indole-5-carboxylic acid (1 equivalent).

-

Add DMAP (1.01 equivalents) and EDC (1.01 equivalents).

-

Dissolve the mixture in dichloromethane.

-

Add isopropylamine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water, 1 M HCl, 1 M NaOH, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Caption: Workflow for Chemical Safety Assessment.

Caption: Interrelation of Chemical Safety Data.

Caption: Synthesis and Purification Workflow.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-5-carboxamide | C9H8N2O | CID 14973220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscience.com [chemscience.com]

- 7. isotope.com [isotope.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Data for N-isopropyl-1H-indole-5-carboxamide: A Technical Overview

For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of synthesized compounds. This technical guide addresses the available spectroscopic information for N-isopropyl-1H-indole-5-carboxamide, a molecule of interest within the broader class of indole derivatives, which are significant in medicinal chemistry.

While data for structurally related compounds, such as N-phenyl-1H-indole-5-carboxamide and other indole-5-carboxamide derivatives, exist, direct experimental values for the N-isopropyl analog could not be located. The synthesis of such a compound would likely follow standard amide bond formation reactions; however, without a specific literature precedent, the exact experimental conditions and resulting spectroscopic characterization remain unconfirmed.

General Methodologies for Characterization

Should this compound be synthesized, the following experimental protocols would be typical for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton (¹H) NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed on a spectrometer (typically 300-600 MHz). Expected signals would include those for the indole ring protons, the N-H proton of the indole, the amide N-H proton, and the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).

-

Carbon-¹³ (¹³C) NMR: A broadband-decoupled ¹³C NMR spectrum would be acquired to identify all unique carbon environments. This would include signals for the indole ring carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film. Key vibrational bands would be expected for the N-H stretches of the indole and the amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectral analysis, likely using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be performed to determine the molecular weight of the compound. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of this compound.

Visualization of a Potential Synthetic Workflow

While a specific protocol is not available, a general workflow for the synthesis and characterization of this compound can be conceptualized. The synthesis would likely involve the coupling of 1H-indole-5-carboxylic acid with isopropylamine.

Due to the absence of specific literature data, researchers interested in this compound would need to undertake its synthesis and perform a full spectroscopic characterization to establish a definitive reference for this compound.

An In-depth Technical Guide to the Solubility and Stability of N-isopropyl-1H-indole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility and stability of the novel compound N-isopropyl-1H-indole-5-carboxamide. While specific experimental data for this compound is not publicly available, this document outlines the requisite experimental protocols, data presentation formats, and theoretical considerations necessary for a thorough investigation. The methodologies described are based on established practices in the pharmaceutical industry for drug substance characterization.[1][2][3]

Solubility Determination

The solubility of a drug candidate is a critical physicochemical parameter that influences its absorption, distribution, and overall bioavailability.[4][5][6] Determining solubility in a range of solvents is essential during early-stage drug development.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4][7]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selection of relevant solvents (see Table 1)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is necessary to ensure that equilibrium is reached with the undissolved compound.

-

Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution.

-

Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

The experiment should be performed in triplicate for each solvent.

The results of the solubility studies should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

|---|---|---|---|

| Purified Water | 25 | [Data to be determined] | [Data to be determined] |

| Purified Water | 37 | [Data to be determined] | [Data to be determined] |

| 0.1 N HCl (pH 1.2) | 37 | [Data to be determined] | [Data to be determined] |

| Phosphate Buffer (pH 7.4) | 37 | [Data to be determined] | [Data to be determined] |

| Ethanol | 25 | [Data to be determined] | [Data to be determined] |

| Propylene Glycol | 25 | [Data to be determined] | [Data to be determined] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data to be determined] | [Data to be determined] |

The following diagram illustrates the workflow for the shake-flask solubility experiment.

Workflow for Shake-Flask Solubility Measurement

Stability Assessment (Forced Degradation Studies)

Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation pathways and establishing the intrinsic stability of a drug substance.[1][2][8][9] These studies expose the compound to conditions more severe than accelerated stability testing.[2][3]

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (for acidic hydrolysis)

-

Sodium hydroxide (for basic hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

-

Photostability chamber

-

Oven for thermal degradation

-

HPLC system with a photodiode array (PDA) detector and/or mass spectrometer (MS)

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add a strong acid (e.g., 0.1 N to 1 N HCl). Heat the solution (e.g., at 60-80 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound and add a strong base (e.g., 0.1 N to 1 N NaOH). Heat the solution under similar conditions to acidic hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% H₂O₂). The reaction can be performed at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80-100 °C) for an extended period.

-

Photodegradation: Expose the solid compound and a solution of the compound to light of a specified wavelength (e.g., in a photostability chamber according to ICH Q1B guidelines).

-

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is typically to achieve 5-20% degradation.[3]

The results from the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Table 2: Forced Degradation of this compound

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

|---|---|---|---|---|

| 0.1 N HCl | 24 hours | 60 | [Data to be determined] | [Data to be determined] |

| 0.1 N NaOH | 24 hours | 60 | [Data to be determined] | [Data to be determined] |

| 10% H₂O₂ | 24 hours | 25 | [Data to be determined] | [Data to be determined] |

| Thermal (Solid) | 48 hours | 80 | [Data to be determined] | [Data to be determined] |

| Photostability (Solid) | Per ICH Q1B | 25 | [Data to be determined] | [Data to be determined] |

| Photostability (Solution) | Per ICH Q1B | 25 | [Data to be determined] | [Data to be determined] |

The following diagram outlines the logical progression of a forced degradation study.

Forced Degradation Study Logical Flow

Signaling Pathways and Further Considerations

While no specific signaling pathways for this compound are documented, indole-based structures are known to interact with a variety of biological targets. For instance, some indole derivatives are known to be inhibitors of cholinesterases.[10] Further research would be required to determine the specific biological activity and associated signaling pathways of this compound. The stability and solubility data generated from the protocols above are foundational for designing such in-vitro and in-vivo studies.

This guide provides a robust starting point for the comprehensive characterization of this compound. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data essential for advancing the development of this compound.

References

- 1. onyxipca.com [onyxipca.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sgs.com [sgs.com]

- 4. researchgate.net [researchgate.net]

- 5. rheolution.com [rheolution.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for N-isopropyl-1H-indole-5-carboxamide: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-isopropyl-1H-indole-5-carboxamide, a substituted indole carboxamide of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a standard amide coupling reaction between 1H-indole-5-carboxylic acid and isopropylamine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

Indole-based compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous natural products and pharmacologically active compounds. The indole carboxamide moiety, in particular, is a prevalent feature in many drug candidates and approved therapeutics. The synthesis of diverse libraries of substituted indole carboxamides is crucial for structure-activity relationship (SAR) studies in drug development. This protocol details a reliable method for the preparation of this compound, which can serve as a fundamental building block or a target molecule in various research applications.

Reaction Scheme

The synthesis of this compound proceeds via the coupling of 1H-indole-5-carboxylic acid and isopropylamine in the presence of a coupling agent and a base. A common and effective method involves the use of a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or dimethylaminopyridine (DMAP) to facilitate the reaction and suppress side reactions.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar indole carboxamides.[1][2][3][4]

Materials and Equipment:

| Reagent/Material | Formula | M.W. ( g/mol ) | Role |

| 1H-Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | Starting Material |

| Isopropylamine | C₃H₉N | 59.11 | Reagent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 155.24 | Coupling Agent |

| 1-Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP) | C₆H₅N₃O / C₇H₁₀N₂ | 135.13 / 122.17 | Coupling Additive |

| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | C₈H₁₉N / C₆H₁₅N | 129.24 / 101.19 | Base |

| Dichloromethane (DCM) or Dimethylformamide (DMF) | CH₂Cl₂ / C₃H₇NO | 84.93 / 73.09 | Solvent |

| Saturated aqueous NH₄Cl solution | NH₄Cl | - | Quenching Agent |

| Saturated aqueous NaHCO₃ solution | NaHCO₃ | - | Wash Solution |

| Brine (Saturated aqueous NaCl solution) | NaCl | - | Wash Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying Agent |

| Round-bottom flask | - | - | Reaction Vessel |

| Magnetic stirrer and stir bar | - | - | Agitation |

| Ice bath | - | - | Temperature Control |

| Separatory funnel | - | - | Extraction |

| Rotary evaporator | - | - | Solvent Removal |

| Thin-layer chromatography (TLC) plates | - | - | Reaction Monitoring |

| Column chromatography setup (Silica gel) | - | - | Purification |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indole-5-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in an appropriate volume of anhydrous DCM or DMF.

-

Addition of Reagents: To the stirred solution, add isopropylamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) or DMAP (0.1 eq).

-

Base Addition: Add DIPEA or TEA (1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Caption: Step-by-step workflow for the synthesis of this compound.

Discussion

The choice of coupling reagents and reaction conditions can be critical for the successful synthesis of amide bonds.[5][6] Carbodiimides like EDC are widely used due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[7] The addition of HOBt or DMAP can increase the reaction rate and reduce the risk of racemization if chiral starting materials are used. The selection of the base (DIPEA or TEA) and solvent (DCM or DMF) can be optimized based on the solubility of the reactants and the desired reaction temperature. For less reactive amines or carboxylic acids, heating the reaction mixture may be necessary.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

EDC and other coupling reagents can be sensitizers. Avoid direct contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

- 1. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Detection [iris-biotech.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

One-Pot Synthesis of Substituted Indole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its versatile biological activities, including anticancer, antiviral, and antioxidant properties, have driven significant interest in the development of efficient synthetic methodologies.[1][5] One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, has emerged as a powerful and sustainable approach for the construction of complex molecules like substituted indoles.[6] This approach offers several advantages, including reduced waste, operational simplicity, and improved atom and step economy.[1][6]

These application notes provide an overview of various one-pot strategies for the synthesis of substituted indole derivatives, present comparative data for different catalytic systems, and offer a detailed experimental protocol for a representative multi-component reaction.

Synthetic Strategies for One-Pot Indole Synthesis

Several elegant one-pot methodologies have been developed for the synthesis of substituted indoles, broadly categorized into domino reactions, multi-component reactions (MCRs), and transition-metal-catalyzed cyclizations.

-

Domino Reactions: These reactions involve a cascade of intramolecular transformations, where the product of one reaction is the substrate for the next, all occurring under the same reaction conditions.[7] Domino reactions offer a highly efficient route to complex indole structures from simple starting materials.

-

Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants.[1][2][8] This strategy is particularly valuable for generating libraries of diverse indole derivatives for drug discovery. A notable example is the Ugi-tetrazole four-component reaction followed by an acidic ring closure to yield 2-tetrazolo substituted indoles.[3][8]

-

Transition-Metal Catalysis: Transition metals, particularly palladium, rhodium, and cobalt, have been extensively used to catalyze the one-pot synthesis of indoles.[9][10][11] These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades, enabling the synthesis of a wide range of substituted indoles with high efficiency and regioselectivity.[9][11] For instance, a palladium-catalyzed one-pot synthesis can be achieved through amination followed by cyclization using aqueous micellar catalysis.[10][12]

Comparative Data of One-Pot Indole Synthesis Methods

The following table summarizes quantitative data from various one-pot synthetic methodologies for substituted indoles, allowing for a direct comparison of their efficiencies under different conditions.

| Methodology | Catalyst/Reagent | Starting Materials | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Component Sequential Reaction | NaOH, Acetic Acid | Indole, Benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine | EtOH–H₂O | RT | 2 | Good | [1] |

| Domino Reaction | LiN(SiMe₃)₂, CsF | 2-Methoxytoluene, Nitriles | CPME | 110 | 12 | up to 99 | [13] |

| Ugi-Tetrazole MCR & Cyclization | Methane sulfonic acid | Substituted anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN₃ | Various | RT then heat | - | Good to Excellent | [3][8] |

| Pd-Catalyzed Coupling/Cyclization | Pd catalyst, H₂SO₄ | Aryl halide, Benzophenone hydrazone, Enolizable ketone | TPGS-750-M/Ethanol | Reflux | - | - | [10] |

| Rh(III)-Catalyzed C-H Annulation | Rh catalyst | Anilines, N-allyl benzimidazole | - | - | - | - | [9] |

| Microwave-Assisted 4-Component | Amberlyst A-15 | Indole-3-carbaldehyde, Ammonium acetate, Benzil, Amines | - | 80 | 0.13-0.25 | - | [14] |

| Photoenzymatic Hybrid System | Wheat germ lipase (WGL) | N-methyl indoles, Acetone | - | - | - | up to 85 | [15] |

Experimental Protocols

This section provides a detailed protocol for a representative three-component one-pot synthesis of 3-substituted indoles.[1]

Synthesis of 3-(1-(3-methyl-1-phenyl-1H-pyrazol-5-ylamino)phenylmethyl)-1H-indole

Materials:

-

Indole

-

Benzaldehyde

-

3-methyl-1-phenyl-1H-pyrazol-5-amine

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

Ethanol (EtOH)

-

Deionized water

-

Round bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a solution of indole (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL), add sodium hydroxide (1.0 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzaldehyde (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 2 hours.

-

After 2 hours, acidify the reaction mixture to pH 5 by adding acetic acid.

-

Add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) to the mixture.

-

Continue stirring the reaction mixture at room temperature for an additional 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Dry the product under vacuum to obtain the pure 3-(1-(3-methyl-1-phenyl-1H-pyrazol-5-ylamino)phenylmethyl)-1H-indole.

Visualizations

The following diagrams illustrate the general workflow and a simplified catalytic cycle for one-pot indole synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of indoles and quinolinones from ortho-tosylaminophenyl-substituted para-quinone methides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]

- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Development of a photoenzymatic one-pot hybrid system for the direct synthesis of 3,3-disubstituted indole-2-ketones from N-methyl indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of N-isopropyl-1H-indole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-1H-indole-5-carboxamide is a synthetic compound belonging to the diverse class of indole carboxamides. Compounds within this class are of significant interest to the pharmaceutical and forensic sciences due to their potential biological activities, which can include acting as synthetic cannabinoid receptor agonists. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and forensic analysis. This document provides detailed analytical methods and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique.

Analytical Method: Quantification by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented for the determination of this compound in biological matrices such as plasma and urine. This method offers high sensitivity and specificity, making it suitable for trace-level analysis.

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. Two common extraction techniques are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1]

Liquid-Liquid Extraction (LLE) Protocol for Plasma:

-

To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., this compound-d7).

-

Add 50 µL of 1 M sodium hydroxide to basify the sample.

-

Add 500 µL of a mixture of hexane and ethyl acetate (9:1, v/v) as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Urine:

-

To 1 mL of urine sample, add 25 µL of an internal standard solution.

-

Add 500 µL of 100 mM phosphate buffer (pH 6.8).

-

Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized LC-MS/MS parameters for the analysis of this compound.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: To be determined experimentally (e.g., based on predicted m/z of protonated molecule and major fragment ions) Internal Standard (d7): To be determined experimentally |

| Collision Energy | To be optimized for each transition |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

Note: The specific MRM transitions and collision energies need to be optimized for this compound. This typically involves infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans to identify the most stable and abundant fragment ions.

Method Validation and Quantitative Data

While specific quantitative data for this compound is not available in the cited literature, the following tables present typical validation parameters and expected performance for analytical methods of similar indole carboxamide compounds and synthetic cannabinoids, which can serve as a benchmark.[2][3]

Table 1: Typical Method Validation Parameters

| Parameter | Typical Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Table 2: Example Quantitative Performance for a Synthetic Cannabinoid

| Analyte | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) |

| JWH-018 | Whole Blood | 0.1 | 99.1 - 107.0 | < 10 |

| AM-2201 | Urine | 0.5 | 95.0 - 109.0 | < 12 |

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the methodologies and potential biological context of this compound, the following diagrams are provided.

Caption: Experimental workflow for the quantification of this compound.

As the specific signaling pathway for this compound is not well-characterized, a hypothetical pathway is presented based on the known mechanism of action for many synthetic cannabinoids that are structurally related to indole carboxamides. These compounds often act as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. While the specific parameters for this compound require experimental optimization, the provided protocols and data serve as a strong foundation for method development and validation. The visualization of the experimental workflow and a plausible signaling pathway offers a comprehensive overview for researchers in the field. This information is intended to facilitate further research into the pharmacology, toxicology, and pharmacokinetics of this and related indole carboxamide compounds.

References

- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

Designing In Vitro Assays for Indole Carboxamide Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vitro assays to evaluate the biological activity of indole carboxamide compounds. This class of molecules has garnered significant interest in drug discovery, with derivatives showing promise as anticancer, antimicrobial, and modulators of key cellular targets such as enzymes and receptors.

Application Note 1: Enzyme Inhibition Assays

Indole carboxamides have been identified as inhibitors of various enzymes, including bacterial enzymes like MmpL3 and human kinases such as EGFR and CDK2.[1][2] Enzyme inhibition assays are crucial for determining the potency and mechanism of action of these compounds.

A common approach is to measure the enzymatic activity in the presence of varying concentrations of the indole carboxamide inhibitor to determine the IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.

Featured Protocol: EGFR Kinase Assay

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often implicated in cancer.[3] This protocol describes a luminescent kinase assay to measure the inhibition of EGFR by indole carboxamide compounds. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.[3]

Experimental Workflow

Caption: Workflow for the EGFR Kinase Assay.

Methodology

-

Reagent Preparation:

-

Prepare EGFR Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT.[3]

-

Prepare a stock solution of the indole carboxamide test compound in DMSO.

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Prepare a solution of EGFR enzyme and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) in kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the test compound dilution.

-

Add 2 µL of the EGFR/substrate mix.

-

Initiate the reaction by adding 2 µL of the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.[3]

-

-

Signal Detection (using ADP-Glo™ Kinase Assay):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[3]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.[3]

-

Measure the luminescence using a plate reader.

-

Data Presentation

| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |

| Indole-Carb-1 | 0.01 | 12.5 | 0.85 |

| 0.1 | 35.2 | ||

| 1 | 55.8 | ||

| 10 | 89.1 | ||

| Erlotinib (Control) | 0.01 | 45.3 | 0.08 |

| 0.1 | 78.9 | ||

| 1 | 95.1 | ||

| 10 | 98.6 |

Application Note 2: Receptor Binding Assays

Indole carboxamides are known to interact with G-protein coupled receptors, such as the cannabinoid receptor 1 (CB1), and nuclear receptors like the androgen receptor (AR).[4][5] Receptor binding assays are essential to determine the affinity of these compounds for their target receptors.

Radioligand binding assays are a common method where a radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Featured Protocol: Cannabinoid Receptor 1 (CB1) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of indole carboxamide compounds for the human CB1 receptor.[6]

Logical Relationship of Assay Components

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com.cn [promega.com.cn]

- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA [mdpi.com]

Applications of Indole Carboxamides in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals